molecular formula C7H10FN3O2 B13337684 4-(4-(Fluoromethyl)-1H-1,2,3-triazol-1-yl)butanoic acid

4-(4-(Fluoromethyl)-1H-1,2,3-triazol-1-yl)butanoic acid

Cat. No.: B13337684
M. Wt: 187.17 g/mol
InChI Key: UKSROCYQRHDXIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-(Fluoromethyl)-1H-1,2,3-triazol-1-yl)butanoic acid is a synthetic organic compound that features a triazole ring substituted with a fluoromethyl group and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Fluoromethyl)-1H-1,2,3-triazol-1-yl)butanoic acid typically involves the formation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents. The butanoic acid moiety is often incorporated through esterification or amidation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Fluoromethyl)-1H-1,2,3-triazol-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole.

    Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce dihydrotriazoles.

Scientific Research Applications

4-(4-(Fluoromethyl)-1H-1,2,3-triazol-1-yl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(4-(Fluoromethyl)-1H-1,2,3-triazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The triazole ring can act as a ligand for metal ions, facilitating catalytic reactions. The fluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The butanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)-1H-1,2,3-triazole: Similar triazole ring structure but lacks the butanoic acid moiety.

    4-(4-(Chloromethyl)-1H-1,2,3-triazol-1-yl)butanoic acid: Similar structure but with a chloromethyl group instead of a fluoromethyl group.

    4-(4-(Methyl)-1H-1,2,3-triazol-1-yl)butanoic acid: Similar structure but with a methyl group instead of a fluoromethyl group.

Uniqueness

4-(4-(Fluoromethyl)-1H-1,2,3-triazol-1-yl)butanoic acid is unique due to the presence of the fluoromethyl group, which can significantly alter its chemical and physical properties compared to similar compounds. The fluorine atom’s high electronegativity and small size can enhance the compound’s stability and reactivity, making it a valuable building block in various applications.

Properties

Molecular Formula

C7H10FN3O2

Molecular Weight

187.17 g/mol

IUPAC Name

4-[4-(fluoromethyl)triazol-1-yl]butanoic acid

InChI

InChI=1S/C7H10FN3O2/c8-4-6-5-11(10-9-6)3-1-2-7(12)13/h5H,1-4H2,(H,12,13)

InChI Key

UKSROCYQRHDXIW-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NN1CCCC(=O)O)CF

Origin of Product

United States

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